molecular formula C12H24O2 B14437579 3-(Diethoxymethyl)hept-3-ene CAS No. 77731-52-3

3-(Diethoxymethyl)hept-3-ene

Cat. No.: B14437579
CAS No.: 77731-52-3
M. Wt: 200.32 g/mol
InChI Key: HIHIIGVVXLBMSR-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a diethoxymethyl substituent at the third carbon This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)hept-3-ene typically involves the alkylation of hept-3-ene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl group. The general reaction scheme is as follows:

Hept-3-ene+Diethoxymethyl chlorideNaHThis compound\text{Hept-3-ene} + \text{Diethoxymethyl chloride} \xrightarrow{\text{NaH}} \text{this compound} Hept-3-ene+Diethoxymethyl chlorideNaH​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)hept-3-ene can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3-(Diethoxymethyl)heptane.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Epoxides: and from oxidation.

    3-(Diethoxymethyl)heptane: from reduction.

  • Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-(Diethoxymethyl)hept-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)hept-3-ene in chemical reactions typically involves the reactivity of the double bond and the diethoxymethyl group. The double bond can participate in electrophilic addition reactions, while the diethoxymethyl group can undergo nucleophilic substitution. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Heptene: A simpler alkene without the diethoxymethyl group.

    3-Methyl-3-heptene: Contains a methyl group instead of the diethoxymethyl group.

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A bicyclic compound with a similar backbone.

Uniqueness

3-(Diethoxymethyl)hept-3-ene is unique due to the presence of the diethoxymethyl group, which introduces additional reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

77731-52-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-(diethoxymethyl)hept-3-ene

InChI

InChI=1S/C12H24O2/c1-5-9-10-11(6-2)12(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3

InChI Key

HIHIIGVVXLBMSR-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C(OCC)OCC

Origin of Product

United States

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